molecular formula C21H14BrN3O5S B2969209 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate CAS No. 851126-30-2

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate

Cat. No.: B2969209
CAS No.: 851126-30-2
M. Wt: 500.32
InChI Key: QGQGWMNBUJHWGO-UHFFFAOYSA-N
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Description

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the nitrophenylthio group: This step involves the nucleophilic substitution of a nitrophenylthio group onto the pyrazole ring.

    Attachment of the bromofuran carboxylate: This final step can be carried out using esterification reactions with 5-bromofuran-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Material Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-chlorofuran-2-carboxylate
  • 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-iodofuran-2-carboxylate

Uniqueness

The uniqueness of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom, for instance, can participate in unique substitution reactions that might not be possible with chlorine or iodine.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O5S/c1-13-19(31-17-10-6-5-9-15(17)25(27)28)20(24(23-13)14-7-3-2-4-8-14)30-21(26)16-11-12-18(22)29-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQGWMNBUJHWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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